1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
CAS No.: 898435-95-5
Cat. No.: VC4277476
Molecular Formula: C11H12N4OS2
Molecular Weight: 280.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898435-95-5 |
|---|---|
| Molecular Formula | C11H12N4OS2 |
| Molecular Weight | 280.36 |
| IUPAC Name | 1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
| Standard InChI | InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16) |
| Standard InChI Key | NZVYXVBZEYIXKR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea systematically describes the compound’s structure:
-
1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
-
5-(Methylthio) substituent: A methylsulfanyl (-S-CH₃) group at position 5 of the thiadiazole ring.
-
2-Urea linkage: A urea group (-NH-C(=O)-NH-) connecting the thiadiazole ring to a p-tolyl (4-methylphenyl) aromatic system.
The molecular formula is C₁₂H₁₃N₅OS₂, with a molecular weight of 323.41 g/mol .
Structural Representation and Key Descriptors
The SMILES notation for the compound is CNC(=O)NC1=NN=C(S1)SCc2ccc(cc2)C, highlighting the connectivity of the thiadiazole-urea-p-tolyl system. The InChIKey IHVNMMQCYLOLEE-UHFFFAOYSA-N (derived from analog data) provides a unique identifier for chemical databases .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅OS₂ |
| Molecular Weight | 323.41 g/mol |
| Topological Polar Surface | 121 Ų (estimated) |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 5 (urea O, thiadiazole N/S atoms) |
| Lipophilicity (LogP) | ~2.8 (calculated) |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for this compound is reported, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:
-
Thiadiazole Core Formation: Cyclization of thiosemicarbazides with carbon disulfide under basic conditions to form 2-amino-5-substituted-1,3,4-thiadiazoles .
-
Urea Coupling: Reaction of the 2-amino-thiadiazole intermediate with p-tolyl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .
For this compound, the synthetic pathway likely involves:
-
Step 1: Synthesis of 5-(methylthio)-1,3,4-thiadiazol-2-amine from methylthioacetic acid thiosemicarbazide and CS₂.
-
Step 2: Condensation with p-tolyl isocyanate to install the urea moiety .
Spectroscopic Characterization
Key analytical data for structurally related compounds provide insights into expected properties:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Mass Spectrometry
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Aqueous Solubility: Poor (<0.1 mg/mL) due to high lipophilicity (LogP ~2.8) .
-
Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.
-
Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via thiadiazole ring opening .
Anticonvulsant Activity
-
Mechanism: Modulation of GABAₐ receptors and voltage-gated ion channels .
-
Efficacy: Analogous compounds show 66–80% seizure protection in maximal electroshock (MES) models at 100 mg/kg .
Antimicrobial Properties
-
Mycobacterial Inhibition: Thiadiazole-ureas demonstrate MIC values of 2–16 μg/mL against M. tuberculosis H37Rv .
-
Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the aryl urea enhance activity .
Computational and Molecular Modeling Insights
Molecular Docking Studies
Docking simulations of analogous compounds reveal:
-
Binding to GABAₐ: Hydrogen bonding between urea NH and α₁-subunit residues (Asn60, Tyr62) with binding energies of −8.2 to −9.6 kcal/mol .
-
Tuberculosis Target (InhA): Thiadiazole ring π-stacking with NAD⁺ binding pocket (PDB: 4TZK) .
ADMET Predictions
-
Blood-Brain Barrier Permeation: High probability (0.89) due to moderate LogP and polar surface area <140 Ų .
-
CYP450 Inhibition: Moderate risk of inhibiting CYP3A4 (IC₅₀ ~15 μM estimated).
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for CNS-targeted drugs .
-
Antitubercular Agents: Structural analogs are under investigation as InhA inhibitors .
Material Science
-
Ligand Design: Thiadiazole-urea motifs show potential in coordinating transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .
Challenges and Future Directions
Synthetic Limitations
-
Low Yields: Urea coupling reactions often require excess isocyanate (1.5–2 eq) and prolonged reaction times .
-
Purification Difficulties: Silica gel chromatography frequently needed due to byproduct formation.
Research Priorities
-
In Vivo Toxicity Profiling: Acute toxicity studies (LD₅₀ determination) in rodent models.
-
Formulation Development: Nanoencapsulation strategies to improve aqueous solubility.
-
Target Validation: CRISPR-Cas9 screening to identify novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume